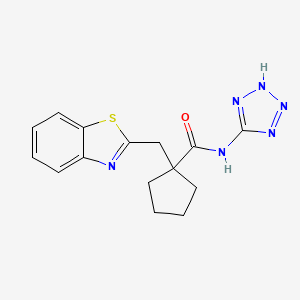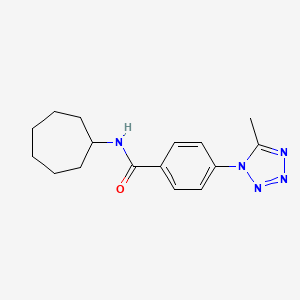![molecular formula C22H26N2O3S B12162075 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12162075.png)
1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one, with the chemical formula C₂₂H₂₆N₂O₃S, is a fascinating compound. It belongs to the class of pyrrolin-2-ones and exhibits intriguing pharmacological properties. Let’s explore its synthesis, reactions, applications, and more.
Vorbereitungsmethoden
Synthetic Routes:: The compound can be synthesized through various routes. One common method involves the reaction of 2-thiophenecarbonyl chloride with 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-pyrrolin-2-one. The resulting intermediate undergoes cyclization to form the target compound.
Reaction Conditions::- Reactants: 2-thiophenecarbonyl chloride, 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-pyrrolin-2-one
- Solvent: Organic solvent (e.g., dichloromethane)
- Temperature: Room temperature
- Catalyst: Base (e.g., triethylamine)
Industrial Production:: While research laboratories often use the synthetic route described above, industrial production may involve more efficient and scalable methods. Consultation with chemical manufacturers and patent databases can provide additional insights.
Analyse Chemischer Reaktionen
Reaction Types:: 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one participates in several chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions occur at the carbonyl and thiophene positions.
Reduction: Reduction of the carbonyl group or other functional groups is possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl₃).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Major Products:: The specific products depend on reaction conditions, but potential outcomes include hydroxylated derivatives, amine-substituted forms, and reduced compounds.
Wissenschaftliche Forschungsanwendungen
1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one finds applications in:
Medicine: Investigated for potential therapeutic effects (e.g., anti-inflammatory, analgesic, or antitumor properties).
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the production of specialty chemicals.
Wirkmechanismus
The compound likely interacts with specific molecular targets, modulating cellular pathways. Further research is needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
While unique in its structure, 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one can be compared to related compounds such as and . These comparisons highlight its distinct features and potential advantages.
Eigenschaften
Molekularformel |
C22H26N2O3S |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H26N2O3S/c1-4-23(5-2)12-13-24-19(16-10-8-15(3)9-11-16)18(21(26)22(24)27)20(25)17-7-6-14-28-17/h6-11,14,19,26H,4-5,12-13H2,1-3H3 |
InChI-Schlüssel |
MXOQBZXMDSUJSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162015.png)
![2-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12162019.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B12162025.png)

![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B12162032.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone](/img/structure/B12162039.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide](/img/structure/B12162041.png)
![3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12162043.png)

![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenylprop-2-en-1-one](/img/structure/B12162054.png)


